Ergothioneine-d9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

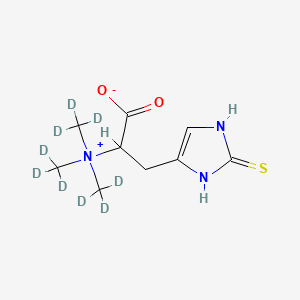

Molecular Formula |

C9H15N3O2S |

|---|---|

Molecular Weight |

238.36 g/mol |

IUPAC Name |

3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)-2-[tris(trideuteriomethyl)azaniumyl]propanoate |

InChI |

InChI=1S/C9H15N3O2S/c1-12(2,3)7(8(13)14)4-6-5-10-9(15)11-6/h5,7H,4H2,1-3H3,(H2-,10,11,13,14,15)/i1D3,2D3,3D3 |

InChI Key |

SSISHJJTAXXQAX-GQALSZNTSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C(CC1=CNC(=S)N1)C(=O)[O-])(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Canonical SMILES |

C[N+](C)(C)C(CC1=CNC(=S)N1)C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Ergothioneine-d9: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Deuterated Amino Acid Thiolactone and its Role in Modern Research

Introduction

Ergothioneine-d9 is the deuterated form of L-Ergothioneine, a naturally occurring amino acid derivative of histidine containing a sulfur atom on the imidazole ring.[1] As a stable, isotopically labeled compound, this compound serves as an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification of its non-deuterated counterpart. This guide provides a comprehensive overview of this compound, its chemical structure, a plausible synthetic pathway, its application in experimental protocols, and the critical signaling pathways influenced by its biologically active form, L-Ergothioneine.

Chemical Structure and Properties

Ergothioneine is a thiourea derivative of histidine and exists predominantly in its thione tautomeric form at physiological pH, which contributes to its significant stability and resistance to auto-oxidation.[2] The key structural feature of this compound is the substitution of the nine hydrogen atoms of the trimethylammonium group with deuterium atoms. This isotopic labeling results in a predictable mass shift, making it an ideal internal standard for quantitative mass spectrometry assays.

The chemical structure of this compound is depicted below:

This compound Chemical Structure

References

The Synthesis and Isotopic Labeling of Ergothioneine-d9: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergothioneine, a naturally occurring sulfur-containing amino acid, is a potent antioxidant with significant cytoprotective properties. Its unique stability and specific cellular uptake mechanism have made it a compound of great interest in pharmaceutical and nutraceutical research. Isotopically labeled ergothioneine, particularly the deuterated form Ergothioneine-d9, serves as an indispensable internal standard for accurate quantification in complex biological matrices using mass spectrometry. This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of this compound, detailing both chemical and biosynthetic methodologies. It includes structured data on yields and purity, detailed experimental protocols, and visualizations of relevant biological pathways to support researchers in their drug development and scientific endeavors.

Introduction

Ergothioneine (EGT) is a unique thiol derivative of histidine, notable for its existence predominantly in the thione tautomeric form at physiological pH, which confers exceptional resistance to auto-oxidation.[1] Synthesized by various fungi and bacteria, EGT is obtained by humans exclusively through dietary intake and is actively transported into cells by the specific transporter OCTN1 (Organic Cation Transporter Novel 1).[2] Its accumulation in tissues prone to oxidative stress underscores its physiological importance as a potent antioxidant.

The precise quantification of ergothioneine in biological samples is crucial for understanding its pharmacokinetics, metabolism, and role in health and disease. Isotope dilution mass spectrometry (ID-MS) is the gold standard for such quantitative analyses, and the availability of a stable, isotopically labeled internal standard is paramount. This compound, in which the nine protons of the three methyl groups on the α-amino group are replaced with deuterium, is an ideal internal standard due to its chemical identity to the native compound and its distinct mass shift, which prevents cross-signal interference.

This guide explores the primary methods for obtaining this compound: chemical synthesis and biosynthetic production through engineered microorganisms.

Chemical Synthesis of this compound

The chemical synthesis of this compound typically involves the quaternization of the α-amino group of a suitable precursor, 2-thiohistidine, using a deuterated methylating agent.

Synthetic Workflow

The general chemical synthesis workflow for this compound can be visualized as a two-step process starting from L-histidine.

Experimental Protocols

Protocol 2.2.1: Synthesis of 2-Thio-L-histidine

This protocol is adapted from the procedure described by Erdelmeier et al., 2012.

-

Reaction Setup: Dissolve L-histidine monohydrochloride monohydrate in deionized water and cool the solution to 0°C in an ice bath.

-

Bromination: Add bromine dropwise to the cooled solution.

-

Thiolation: After a short stirring period, add L-cysteine to the reaction mixture.

-

Heating and Cyclization: Stir the solution at 0°C for 1 hour, then heat to 95°C to facilitate the formation of 2-thiohistidine.

-

Purification: The product can be purified by recrystallization.

Protocol 2.2.2: Synthesis of this compound via Perdeuteromethylation

This proposed protocol is based on general methylation procedures for amino acids.

-

Dissolution: Dissolve 2-Thio-L-histidine in a suitable solvent, such as a mixture of water and methanol.

-

Basification: Add a base, such as potassium carbonate, to deprotonate the amino group.

-

Deuteromethylation: Add deuterated methyl iodide (CD₃I) in excess to the reaction mixture. The reaction is typically carried out at room temperature with stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching and Workup: Once the reaction is complete, quench any remaining methyl iodide with a suitable reagent. The crude product is then worked up to remove salts and other impurities.

-

Purification: Purify the crude this compound using preparative high-performance liquid chromatography (HPLC). A C18 column with a water/acetonitrile gradient containing a small amount of formic acid is commonly used.

-

Characterization: Confirm the identity and isotopic purity of the final product by ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).

Quantitative Data

| Parameter | Value/Range | Citation |

| Purity (Post-Purification) | >98% | [3] |

| Isotopic Enrichment | >99 atom % D | - |

| Overall Yield | Variable, dependent on scale and optimization | - |

Biosynthesis of this compound

The biosynthesis of this compound can be achieved by culturing genetically engineered microorganisms capable of producing ergothioneine in a medium containing deuterated precursors. This method offers a potentially more sustainable and stereospecific route to the desired labeled compound.

Biosynthetic Pathways

Ergothioneine biosynthesis has been elucidated in several microorganisms, with two main pathways identified in bacteria and fungi.

Bacterial Pathway (e.g., Mycobacterium smegmatis)

References

An In-Depth Technical Guide to Ergothioneine-d9: Properties, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergothioneine is a naturally occurring amino acid and antioxidant synthesized by certain bacteria and fungi. Its unique stability and potent cytoprotective properties have made it a subject of increasing interest in biomedical research and drug development. Ergothioneine-d9, a deuterated analog, serves as an invaluable tool for the accurate quantification of endogenous ergothioneine in biological matrices. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and a visualization of its role in relevant biological pathways.

Physical and Chemical Properties

This compound is a stable, isotopically labeled version of L-ergothioneine, where nine hydrogen atoms on the trimethylated amine group are replaced with deuterium. This substitution results in a molecule that is chemically identical to its natural counterpart but has a higher mass, making it an ideal internal standard for mass spectrometry-based quantification.

| Property | Value | Source(s) |

| Chemical Name | (αS)-α-Carboxy-2,3-dihydro-N,N,N-tri(methyl-d3)-2-thioxo-1H-imidazole-4-ethanaminium Inner Salt | [1] |

| Synonyms | L-(+)-Ergothioneine-d9, 2-Mercaptohistidine Betaine-d9 | [1] |

| Molecular Formula | C₉H₆D₉N₃O₂S | [1] |

| Molecular Weight | 238.35 g/mol | [1] |

| CAS Number | 497-30-3 (Unlabeled) | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | >230°C (decomposes) | |

| Solubility | Water (50 mg/mL), Methanol (Slightly) | [3] |

| Purity | Typically >95% (HPLC) | [4] |

| Isotopic Enrichment | Deuterium incorporation is typically high, with specific values provided in the Certificate of Analysis from the supplier. | [1] |

| Storage Conditions | -20°C or -80°C, sealed, away from moisture.[3] |

Experimental Protocols

Quantification of Ergothioneine in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol describes a sensitive method for the quantification of L-ergothioneine in human plasma and erythrocytes using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7]

a. Sample Preparation (Protein Precipitation) [5][6]

-

To 50 µL of plasma or erythrocyte lysate, add 200 µL of acetonitrile containing a known concentration of this compound (e.g., 100 ng/mL).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

b. Liquid Chromatography Conditions [5][6]

-

LC System: A high-performance liquid chromatography system.

-

Column: Alltime C18 (150 mm × 2.1 mm, 5 µm) or equivalent.[5][6]

-

Mobile Phase: A gradient elution using:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Column Temperature: 40°C.

-

Injection Volume: 10 µL.

c. Mass Spectrometry Conditions [5][6]

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Optimization: Ion source parameters such as spray voltage, ion source temperature, and gas flows should be optimized for maximum signal intensity.

d. Quantification

A calibration curve is constructed by plotting the peak area ratio of L-ergothioneine to this compound against the concentration of L-ergothioneine standards. The concentration of L-ergothioneine in the samples is then determined from this calibration curve.

NMR Spectroscopic Analysis of Ergothioneine

This protocol outlines the sample preparation for the analysis of ergothioneine in biological samples using Nuclear Magnetic Resonance (NMR) spectroscopy.[8]

a. Sample Preparation (Metabolite Extraction) [8]

-

For plasma or whole blood, mix the sample with methanol (1:2 v/v).

-

Vortex for 30 seconds and incubate at -20°C for 20 minutes to precipitate proteins.

-

Centrifuge at 13,400 x g for 40 minutes.

-

Transfer the clear supernatant to a new vial and dry under a stream of nitrogen gas.

-

Reconstitute the dried sample in a phosphate buffer in D₂O (e.g., 100 mM, pH 7.4) containing an internal standard (e.g., TSP or maleic acid).[8]

-

Transfer the solution to an NMR tube for analysis.

b. NMR Acquisition Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Experiment: 1D ¹H NMR with water suppression.

-

Key Parameters: Acquisition time, pulse delay, and number of scans should be optimized for desired signal-to-noise ratio.

Visualizations

Experimental Workflow for LC-MS/MS Quantification

Caption: Workflow for Ergothioneine Quantification using LC-MS/MS.

Ergothioneine in the Cellular Antioxidant Defense Network

Caption: Ergothioneine's role in cellular antioxidant pathways.

Conclusion

This compound is an essential tool for researchers and scientists in the field of drug development and biomedical research. Its physical and chemical properties make it an excellent internal standard for the accurate and precise quantification of ergothioneine in various biological samples. The detailed experimental protocols provided in this guide offer a starting point for the implementation of robust analytical methods. Furthermore, the visualization of its involvement in cellular antioxidant pathways highlights the importance of ergothioneine in maintaining cellular health and its potential as a therapeutic target.

References

- 1. scbt.com [scbt.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. L-(+)-Ergothioneine-d9 | TRC-E600003-10MG | LGC Standards [lgcstandards.com]

- 5. Quantification of L-ergothioneine in human plasma and erythrocytes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of L-ergothioneine in human plasma and erythrocytes by liquid chromatography-tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 8. Identification and Distribution of the Dietary Antioxidant Ergothioneine in Humans and Animal Models Combining NMR, RANSY, and MS Methods - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Ergothioneine-d9: Properties, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the deuterated form of Ergothioneine, Ergothioneine-d9, covering its fundamental molecular properties, the analytical methods for its characterization, and its relevance in biological systems, particularly concerning its antioxidant and neuroprotective roles.

Core Molecular Data

This compound is a stable, isotopically labeled form of L-Ergothioneine, a naturally occurring amino acid derivative. The incorporation of nine deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart in complex biological matrices. The key molecular properties are summarized below.

| Property | This compound | L-Ergothioneine |

| Molecular Formula | C₉H₆D₉N₃O₂S | C₉H₁₅N₃O₂S[1][2][3][4] |

| Molecular Weight | 238.36 g/mol [5][6] | 229.30 g/mol [1][2][3][4] |

| IUPAC Name | (2S)-3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)-2-[tris(trideuteriomethyl)azaniumyl]propanoate[5][6] | (2S)-3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)-2-(trimethylazaniumyl)propanoate[2] |

| CAS Number (unlabeled) | 497-30-3[7] | 497-30-3[2][3][4] |

Experimental Protocols for Molecular Weight Determination and Quantification

The precise determination of the molecular weight of Ergothioneine and its deuterated analogue is critical for their use in research and clinical settings. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.

Methodology: LC-MS/MS for Ergothioneine Analysis

This protocol provides a general framework for the quantification of ergothioneine in biological samples using this compound as an internal standard.

1. Sample Preparation:

-

Extraction: For blood samples, red blood cells are lysed using hypotonic shock with cold water. Proteins and other high molecular weight components are removed by centrifugation through a molecular weight cut-off filter (e.g., 10 kDa) at 4°C. For cosmetic or mushroom samples, extraction is typically performed using methanol or an ethanol/water mixture, followed by centrifugation and filtration to remove particulate matter.[3][4]

-

Internal Standard Spiking: A known concentration of this compound is added to the extracted sample prior to analysis. This allows for accurate quantification by correcting for variations in sample preparation and instrument response.

2. Chromatographic Separation:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system is used.[2]

-

Column: A C18 or Hydrophilic Interaction Liquid Chromatography (HILIC) column is commonly employed for separation.[1][2]

-

Mobile Phase: A typical mobile phase consists of a gradient of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.[1][6]

-

Flow Rate: The flow rate is optimized based on the column dimensions and particle size, typically in the range of 0.2-0.4 mL/min.[2][6]

-

Column Temperature: The column is maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.[2]

3. Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[1][2]

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.[2]

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Ergothioneine and this compound. For example, a transition for derivatized hercynine (a precursor to ergothioneine) is m/z 270.28→95.[3]

-

Data Analysis: The peak area ratio of the analyte (Ergothioneine) to the internal standard (this compound) is used to construct a calibration curve from which the concentration of ergothioneine in the sample is determined.

Biological Significance and Signaling Pathways

Ergothioneine is recognized as a potent antioxidant and cytoprotectant.[8] It is not synthesized by humans and must be obtained through dietary sources, with mushrooms being a particularly rich source.[5] The specific transporter, OCTN1 (Organic Cation Transporter Novel Type 1), facilitates its uptake and accumulation in tissues susceptible to oxidative stress.[2][5]

Antioxidant and Neuroprotective Mechanisms

Ergothioneine exerts its protective effects through multiple mechanisms:

-

Direct Scavenging of Reactive Oxygen Species (ROS): It directly neutralizes harmful free radicals.

-

Chelation of Metal Ions: By binding to metal ions like copper and iron, it prevents them from participating in reactions that generate ROS.

-

Modulation of Signaling Pathways: Ergothioneine can influence key cellular signaling pathways involved in the oxidative stress response.

A critical pathway modulated by ergothioneine is the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway . Under conditions of oxidative stress, ergothioneine can promote the translocation of Nrf2 to the nucleus, where it binds to the ARE in the promoter region of various antioxidant genes, leading to their increased expression. This enhances the cell's endogenous antioxidant capacity.

In the context of neuroprotection, ergothioneine has been shown to protect neuronal cells from damage induced by neurotoxins and beta-amyloid peptides.[9][10] Its ability to cross the blood-brain barrier and accumulate in the brain makes it a promising agent for mitigating neurodegenerative processes.[11] Studies have indicated that ergothioneine can reduce neuronal cell death by regulating oxidative and antioxidative enzymes.[12]

This technical guide provides a foundational understanding of this compound, from its basic chemical properties to its application in sophisticated analytical techniques and its significant biological roles. For professionals in drug development and research, the use of deuterated standards like this compound is indispensable for the accurate assessment of ergothioneine's pharmacokinetics and its potential as a therapeutic agent.

References

- 1. Validation of the Metabolite Ergothioneine as a Forensic Marker in Bloodstains [mdpi.com]

- 2. Determination of L-Ergothioneine in Cosmetics Based on Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchnow-admin.flinders.edu.au [researchnow-admin.flinders.edu.au]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Ergothioneine as a Natural Antioxidant Against Oxidative Stress-Related Diseases [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. The biology of ergothioneine, an antioxidant nutraceutical - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ergothioneine: A Stress Vitamin with Antiaging, Vascular, and Neuroprotective Roles? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. preprints.org [preprints.org]

- 12. hub.hku.hk [hub.hku.hk]

The Advent of Deuterated Ergothioneine: A Technical Guide to its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of deuterated ergothioneine, a stable isotope-labeled variant of the naturally occurring antioxidant, ergothioneine. It delves into the historical context of its development, driven by the broader application of deuterium in metabolic studies and drug discovery. This document details the enzymatic synthesis of deuterated ergothioneine, outlines analytical methodologies for its detection and quantification, and explores its role in elucidating the biological pathways of its non-deuterated counterpart. Particular focus is given to the ergothioneine-specific transporter, SLC22A4 (OCTN1), and the Keap1-Nrf2 antioxidant response pathway. While direct comparative pharmacokinetic data between deuterated and non-deuterated ergothioneine remains limited in publicly accessible literature, this guide consolidates available data on ergothioneine's bioavailability and pharmacokinetics to provide a foundational understanding for researchers.

Introduction: The Rationale for Deuteration

The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, has become a pivotal tool in pharmaceutical research and development. This strategy, often termed "deuterium switching," leverages the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This increased stability can significantly alter the pharmacokinetic profile of a molecule by slowing its rate of metabolism.[1][2][3] The potential benefits of this modification include:

-

Improved Metabolic Stability: A reduced rate of metabolic breakdown can lead to a longer drug half-life.[4]

-

Enhanced Bioavailability: Slower first-pass metabolism can increase the overall exposure of the body to the active compound.[5]

-

Reduced Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can decrease the production of harmful byproducts.[2]

-

Lower Dosing Requirements: A longer half-life and increased exposure may allow for lower or less frequent dosing, improving patient compliance.

Ergothioneine, a sulfur-containing histidine derivative, is a potent antioxidant synthesized by fungi and certain bacteria.[5] Humans and other animals acquire it exclusively through diet.[6] Its accumulation in tissues prone to high oxidative stress, facilitated by a specific transporter, suggests a significant physiological role.[7] The development of deuterated ergothioneine (e.g., Ergothioneine-d3, Ergothioneine-d9) has been primarily driven by its utility as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9] Its identical chemical properties but distinct mass allow for precise quantification of the non-deuterated form in complex biological matrices. Furthermore, its use in metabolic studies helps to trace the fate of ergothioneine in vivo.[10]

Discovery and History

The history of deuterated ergothioneine is intrinsically linked to the broader timelines of ergothioneine's discovery and the advent of stable isotope labeling in scientific research.

-

1909: Ergothioneine was first discovered and isolated from the ergot fungus Claviceps purpurea by Charles Tanret.[11]

-

1931: Harold Urey discovered deuterium, a discovery for which he was awarded the Nobel Prize in Chemistry in 1934.[1]

-

1930s-1940s: The pioneering work of Rudolf Schoenheimer and David Rittenberg established the use of stable isotopes, including deuterium and nitrogen-15, as tracers to study metabolic pathways, demonstrating the dynamic state of body constituents.[10] Their experiments with deuterated amino acids were foundational to modern metabolic research.[10]

-

1970s: The first patents for deuterated molecules as therapeutic agents were granted in the United States, marking the beginning of the "deuterated drug" concept.[1]

While the precise date and researchers behind the first synthesis of deuterated ergothioneine are not well-documented in seminal publications, its development logically follows the establishment of deuteration as a tool for metabolic tracing and as an essential component for isotope dilution mass spectrometry. The synthesis of stable isotopically labeled hercynine-d3, a direct precursor, and its subsequent enzymatic conversion to ergothioneine-d3, represents a key milestone in making this research tool available.[12]

Quantitative Data: Pharmacokinetics and Bioavailability

However, extensive research has been conducted on the bioavailability and pharmacokinetics of non-deuterated ergothioneine, which provides a crucial baseline for understanding its behavior in the body.

| Parameter | Species | Dose and Route | Finding | Reference(s) |

| Bioavailability | Human | Oral (from mushroom powder) | Ergothioneine is bioavailable, with uptake observed in red blood cells post-consumption. | [6][12] |

| Absorption | Human | Oral (pure ergothioneine) | Rapidly absorbed with significant elevations in plasma and whole blood concentrations. | [13] |

| Uptake | Human (in vitro) | 10-100 µM in RBCs | Time-dependent uptake into red blood cells, with the highest concentration observed after 30 minutes. | |

| Excretion | Human | Oral (pure ergothioneine) | Avidly retained by the body with low urinary excretion (<4% of administered dose). | [13] |

| Metabolism | Human | Oral (pure ergothioneine) | Levels of hercynine and S-methyl-ergothioneine in whole blood are highly correlated with ergothioneine levels, suggesting they are metabolites. | [13][14] |

| Distribution | Mouse | Oral (35 & 70 mg/kg/day) | Primarily concentrates in the liver and whole blood, with accumulation also in the spleen, kidney, lung, heart, intestines, eye, and brain. | [15] |

| Pharmacokinetics | Rat | 2 mg/kg IV | In a control group, the total body clearance (CL) was 0.35 L/h/kg and the volume of distribution at steady state (Vss) was 1.13 L/kg. | [16] |

| Table 1: Summary of Pharmacokinetic and Bioavailability Data for Non-Deuterated Ergothioneine |

| Parameter | Deuterated Ergothioneine | Non-Deuterated Ergothioneine |

| Bioavailability | Data Not Available | Readily bioavailable from dietary sources[6][12] |

| Half-life (t½) | Data Not Available | Long, due to avid retention[13] |

| Clearance (CL) | Data Not Available | 0.35 L/h/kg (in rats, IV)[16] |

| Volume of Distribution (Vss) | Data Not Available | 1.13 L/kg (in rats, IV)[16] |

| Stability | Data Not Available | Highly stable at physiological pH and resistant to autoxidation[17][18] |

| Table 2: Comparative Data Summary (Theoretical vs. Available) |

Experimental Protocols

Synthesis of Deuterated Ergothioneine (ESH-d3)

The synthesis of deuterated ergothioneine can be achieved through a chemoenzymatic process. This involves the chemical synthesis of the deuterated precursor, hercynine-d3, followed by an enzymatic reaction to yield ergothioneine-d3.[12]

Step 1: Synthesis of Hercynine-d3 (Precursor)

This protocol is adapted from methods for synthesizing hercynine and its analogs.[12]

-

Starting Material: L-histidine methyl ester dihydrochloride.

-

Methylation: Dissolve L-histidine methyl ester dihydrochloride in methanol.

-

Add a suitable base (e.g., sodium hydroxide) to neutralize the hydrochloride.

-

Introduce a deuterated methylating agent, such as deuterated methyl iodide (CD₃I), in excess.

-

Stir the reaction at room temperature for 24-48 hours. The reaction involves the quaternization of the amino group.

-

Work-up: Remove the solvent under reduced pressure. The residue will contain hercynine-d3 methyl ester.

-

Hydrolysis: Dissolve the crude hercynine-d3 methyl ester in 6M aqueous HCl.

-

Reflux the solution for 24-48 hours to hydrolyze the methyl ester.

-

Remove the aqueous HCl by distillation under reduced pressure.

-

Purification: Purify the resulting hercynine-d3 by flash column chromatography (e.g., using a silica column with a mobile phase of methanol:water:aqueous ammonia).

-

Lyophilize the purified fractions to obtain hercynine-d3 as a solid.

Step 2: Enzymatic Conversion to Ergothioneine-d3

This step utilizes the enzymes from the ergothioneine biosynthesis pathway.

-

Enzyme Source: Cell-free extracts from an organism that produces ergothioneine, such as Mycobacterium smegmatis.

-

Reaction Mixture: Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4).

-

To the buffer, add:

-

Synthesized hercynine-d3.

-

A sulfur source, typically L-cysteine.

-

The cell-free enzymatic extract.

-

Cofactors if required by the specific enzymes (e.g., Fe²⁺, O₂).

-

-

Incubation: Incubate the reaction mixture at an optimal temperature for the enzymes (e.g., 37°C) for several hours.

-

Quenching: Stop the reaction by adding a protein precipitating agent, such as methanol or trichloroacetic acid.

-

Purification:

-

Centrifuge the mixture to remove precipitated proteins.

-

Purify the supernatant containing ergothioneine-d3 using high-performance liquid chromatography (HPLC) or solid-phase extraction.

-

Figure 1: Chemoenzymatic synthesis workflow for deuterated ergothioneine (ESH-d3).

Quantitative Analysis by LC-MS/MS

This is a general protocol for the quantification of ergothioneine in biological samples using an isotope dilution method with deuterated ergothioneine as an internal standard.[19][20][21]

-

Sample Preparation (e.g., Whole Blood):

-

Lyse red blood cells by adding cold water.

-

Spike the sample with a known concentration of deuterated ergothioneine (e.g., this compound) as an internal standard.

-

Precipitate proteins by adding a solvent like methanol or acetonitrile.

-

Vortex and centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and dry it under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase for injection.

-

-

Chromatographic Conditions:

-

LC System: Ultra-High-Performance Liquid Chromatography (UPLC) system.

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., Waters CORTECS UPLC HILIC, 2.1 × 100 mm, 1.6 µm) is often effective for retaining the polar ergothioneine molecule.[16] Alternatively, a reversed-phase C18 column can be used.[19]

-

Mobile Phase A: Water with an additive (e.g., 0.1% formic acid or 10 mM ammonium acetate).

-

Mobile Phase B: Acetonitrile with an additive (e.g., 0.1% formic acid).

-

Gradient: An isocratic or gradient elution can be used depending on the complexity of the sample matrix. A typical isocratic method might use 85% Mobile Phase B.[16]

-

Flow Rate: 0.3 - 0.4 mL/min.

-

Column Temperature: 30 - 40°C.

-

Injection Volume: 1 - 5 µL.

-

-

Mass Spectrometry Conditions:

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Ergothioneine (non-deuterated): Precursor ion (Q1) m/z 230.1 → Product ion (Q3) m/z 127.1 (example transition).

-

Deuterated Ergothioneine (e.g., d9): Precursor ion (Q1) m/z 239.1 → Product ion (Q3) m/z 136.1 (example transition).

-

-

Optimization: Ion source parameters (e.g., spray voltage, source temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) should be optimized for maximum signal intensity.

-

-

Quantification:

-

A calibration curve is constructed by plotting the ratio of the peak area of the non-deuterated ergothioneine to the peak area of the deuterated internal standard against the concentration of the non-deuterated ergothioneine standards.

-

The concentration of ergothioneine in the unknown samples is then calculated from this calibration curve.

-

Signaling Pathways and Mechanisms of Action

Deuterated ergothioneine serves as a valuable tool to study the biological roles of its non-deuterated counterpart. Two key pathways are central to ergothioneine's function: its transport into the cell via SLC22A4 (OCTN1) and its role in the antioxidant response through the Keap1-Nrf2 pathway.

Ergothioneine Transport via SLC22A4 (OCTN1)

Ergothioneine is a hydrophilic molecule and requires a specific transporter to enter cells. This function is primarily carried out by the Solute Carrier Family 22 Member 4 (SLC22A4), also known as the Organic Cation Transporter Novel 1 (OCTN1).[6]

-

Specificity: SLC22A4 is highly specific for ergothioneine, transporting it with much greater efficiency than its other known substrates.[6]

-

Sodium-Dependence: The transport of ergothioneine by SLC22A4 is a sodium-dependent process.[11]

-

Mechanism: The transporter facilitates the movement of ergothioneine across the cell membrane, allowing it to accumulate in cells against a concentration gradient. Key residues within the transporter, such as Glu381, are involved in sodium binding, which is thought to be crucial for the recognition and transport of ergothioneine.[22]

Figure 2: Mechanism of ergothioneine transport via the SLC22A4 (OCTN1) transporter.

Interaction with the Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a primary regulator of the cellular antioxidant response. Ergothioneine is known to modulate this pathway, leading to the upregulation of protective antioxidant enzymes.[13][23]

-

Basal State: Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is bound in the cytoplasm by a complex of two Keap1 (Kelch-like ECH-associated protein 1) molecules. This binding targets Nrf2 for ubiquitination by a Cul3-based E3 ligase, leading to its continuous degradation by the proteasome.

-

Activation by Oxidative Stress/Ergothioneine: In the presence of oxidative stress or activators like ergothioneine, critical cysteine residues on Keap1 are modified. This conformational change disrupts the Keap1-Nrf2 interaction, inhibiting Nrf2 ubiquitination.

-

Nuclear Translocation and Gene Expression: Stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes. This binding initiates the transcription of a suite of protective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase (NQO1), superoxide dismutase (SOD), and catalase (CAT).[23]

Figure 3: The Keap1-Nrf2 antioxidant response pathway and the role of ergothioneine.

Conclusion and Future Directions

Deuterated ergothioneine is a vital research tool that has enabled precise quantification and metabolic tracking of its naturally occurring counterpart. While the historical details of its first synthesis are not widely documented, its development is a logical progression from the pioneering work in stable isotope tracer studies. The established protocols for its synthesis and analysis provide a robust framework for its continued use in research.

The primary gap in the current body of knowledge is the lack of direct comparative studies on the pharmacokinetics and stability of deuterated versus non-deuterated ergothioneine. Such studies would be invaluable for the drug development community, as they could clarify whether ergothioneine itself could be a candidate for deuterium switching to enhance its therapeutic potential as a cytoprotective agent. Future research should aim to fill this data gap, providing a head-to-head comparison of these two molecules. This would not only deepen our understanding of the kinetic isotope effect on this unique amino acid but also potentially unlock new therapeutic applications for a deuterated form of this "longevity vitamin."

References

- 1. mdpi.com [mdpi.com]

- 2. Identification and Distribution of the Dietary Antioxidant Ergothioneine in Humans and Animal Models Combining NMR, RANSY, and MS Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. Ergothioneine as a functional nutraceutical: Mechanisms, bioavailability, and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. etda.libraries.psu.edu [etda.libraries.psu.edu]

- 7. Ergothioneine: an underrecognised dietary micronutrient required for healthy ageing? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. gavinpublishers.com [gavinpublishers.com]

- 12. The bioavailability of ergothioneine from mushrooms (Agaricus bisporus) and the acute effects on antioxidant capacity and biomarkers of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Administration of Pure Ergothioneine to Healthy Human Subjects: Uptake, Metabolism, and Effects on Biomarkers of Oxidative Damage and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Effects of 1α,25-dihydroxyvitamin D3 on the pharmacokinetics and biodistribution of ergothioneine, an endogenous organic cation/carnitine transporter 1 substrate, in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The biology of ergothioneine, an antioxidant nutraceutical - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Study on the Antioxidant Properties and Stability of Ergothioneine from Culinary-Medicinal Mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Simultaneous determination of ergothioneine, selenoneine, and their methylated metabolites in human blood using ID-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Development of an LC⁻Tandem Mass Spectrometry Method for the Quantitative Analysis of Hercynine in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. reishiandrosesbotanicals.com [reishiandrosesbotanicals.com]

A Technical Guide to Ergothioneine-d9 for Researchers and Drug Development Professionals

An In-depth Overview of Ergothioneine-d9: From Sourcing to Application

This technical guide provides a comprehensive overview of this compound, a deuterated internal standard crucial for the accurate quantification of ergothioneine in various biological matrices. Ergothioneine is a naturally occurring amino acid antioxidant with potential therapeutic applications, making its precise measurement essential for research and development. This document details the CAS number, commercial availability, and key technical data for this compound. Furthermore, it outlines detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, a common analytical technique in pharmaceutical and clinical research.

Chemical Identification and Properties

This compound is the isotopically labeled form of L-(+)-Ergothioneine, where nine hydrogen atoms on the trimethylammonium group are replaced with deuterium. This stable isotope labeling renders it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass.

While there is no specific CAS number assigned to this compound, the CAS number for the unlabeled L-(+)-Ergothioneine, 497-30-3 , is commonly used for reference by commercial suppliers[1][2].

Key Chemical Properties:

-

Molecular Formula: C₉H₆D₉N₃O₂S

-

Molecular Weight: Approximately 238.35 g/mol

Commercial Availability and Supplier Data

This compound is available from several reputable suppliers of research chemicals and analytical standards. The following table summarizes key quantitative data from a selection of commercial sources to aid in procurement decisions.

| Supplier | Catalog Number | Purity | Isotopic Purity | Format |

| Santa Cruz Biotechnology | sc-219484 | Not specified | Not specified | Solid |

| MedChemExpress | HY-N1914S1 | ≥98% (LC-MS) | Not specified | Solid |

| Pharmaffiliates | PA STI 037640 | Not specified | Not specified | White Solid |

| LGC Standards | TRC-E600003 | ≥98% | Not specified | Neat |

| Cayman Chemical | Item No. 15685 | ≥98% | Not specified | A crystalline solid |

| Toronto Research Chemicals | E600003 | Not specified | Not specified | Not specified |

Experimental Protocols: Quantification of Ergothioneine using this compound Internal Standard

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry for the accurate quantification of ergothioneine in biological samples such as plasma, whole blood, and tissue homogenates. The following provides a generalized experimental protocol based on published methodologies.[1][3][4]

Sample Preparation (Human Plasma)

-

Thaw Samples: Thaw frozen plasma samples on ice.

-

Spike with Internal Standard: To a 50 µL aliquot of plasma, add 5 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

-

Protein Precipitation: Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration. The specific gradient profile should be optimized for the particular column and system.

-

Flow Rate: A flow rate of 0.3 mL/min is a common starting point.

-

Injection Volume: 5-10 µL.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Ergothioneine: m/z 230.1 → 127.1

-

This compound: m/z 239.1 → 136.1

-

-

Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity for both the analyte and the internal standard.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental process, from sample acquisition to data analysis.

Caption: A streamlined workflow for the quantification of ergothioneine in plasma using this compound.

Caption: Logical steps for sourcing and utilizing this compound in a research setting.

References

An In-depth Technical Guide to the Isotopic Purity and Stability of Ergothioneine-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and stability of Ergothioneine-d9, a deuterated analog of the naturally occurring antioxidant, L-ergothioneine. This document is intended to be a valuable resource for researchers utilizing this compound as an internal standard in quantitative bioanalytical assays, as well as for those investigating the metabolic fate and biological activity of ergothioneine.

Introduction to Ergothioneine and its Deuterated Analog

L-Ergothioneine (EGT) is a unique sulfur-containing amino acid derived from histidine, found in various dietary sources, most notably in mushrooms. It is actively taken up and accumulated in the body by the specific transporter, Organic Cation Transporter Novel Type 1 (OCTN1), suggesting a significant physiological role. EGT is a potent antioxidant and cytoprotectant, exhibiting anti-inflammatory properties and protecting cells from oxidative damage.[1]

This compound (EGT-d9) is a stable isotope-labeled version of ergothioneine, where nine hydrogen atoms on the trimethylated amine group are replaced with deuterium. This isotopic substitution results in a mass shift of +9 Da, making it an ideal internal standard for mass spectrometry-based quantification of natural ergothioneine in biological matrices. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of analytical methods.

Isotopic Purity of this compound

The utility of this compound as an internal standard is fundamentally dependent on its isotopic purity. High isotopic enrichment minimizes the contribution of the internal standard to the signal of the natural analyte, thereby improving the accuracy of quantification.

Data Presentation: Isotopic Purity

While specific Certificates of Analysis for commercially available this compound may vary between suppliers and batches, the following table represents typical isotopic purity data obtained by mass spectrometry. It is crucial for researchers to obtain the batch-specific Certificate of Analysis from their supplier for the most accurate information. Cayman Chemical, for instance, specifies that their deuterated cannabinoids have ≥99% deuterated forms (d1-d9).[2][3] LGC Standards notes a purity of >95% (HPLC) for their this compound.[4]

| Isotopologue | Mass Shift | Relative Abundance (%) |

| d9 | +9 | > 98% |

| d8 | +8 | < 1.5% |

| d7 | +7 | < 0.5% |

| d0 (unlabeled) | 0 | < 0.01% |

Note: The data presented in this table is illustrative and represents typical expected values. Researchers should always refer to the Certificate of Analysis provided by the supplier for lot-specific data.

Experimental Protocol: Determination of Isotopic Purity by Mass Spectrometry

Objective: To determine the isotopic enrichment of this compound.

Methodology: High-resolution mass spectrometry (HRMS) is the preferred method for this analysis.

Instrumentation:

-

A high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) coupled with an electrospray ionization (ESI) source.

-

An ultra-high-performance liquid chromatography (UHPLC) system can be used for sample introduction.

Procedure:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol/water) at a concentration of approximately 1 µg/mL.

-

Mass Spectrometric Analysis:

-

Infuse the sample solution directly into the mass spectrometer or inject it into the UHPLC-MS system.

-

Acquire full-scan mass spectra in positive ion mode over a mass range that includes the molecular ions of both unlabeled ergothioneine (m/z 230.0885 for [M+H]⁺) and this compound (m/z 239.1449 for [M+H]⁺).

-

-

Data Analysis:

-

Extract the ion chromatograms for each isotopologue (d0 to d9).

-

Calculate the area under the curve for each peak.

-

The isotopic purity is calculated as the percentage of the peak area of the d9 isotopologue relative to the sum of the peak areas of all detected isotopologues.

-

Chemical Stability of this compound

Understanding the chemical stability of this compound is critical for ensuring its integrity during storage, sample preparation, and analysis. Forced degradation studies are employed to predict the degradation pathways and to develop stability-indicating analytical methods.

Data Presentation: Forced Degradation Studies

The following table summarizes illustrative results from forced degradation studies on this compound. A study on ergothioneine from mushrooms indicated excellent light, thermal, and acid-base stability, though the presence of Cu2+ decreased its concentration.[5]

| Stress Condition | Duration | Temperature | Degradation (%) | Major Degradants |

| 0.1 M HCl | 24 hours | 60°C | < 5% | Not significant |

| 0.1 M NaOH | 24 hours | 60°C | < 5% | Not significant |

| 3% H₂O₂ | 24 hours | Room Temp. | 10-15% | Ergothioneine sulfinic acid |

| Thermal (Solid) | 7 days | 80°C | < 2% | Not significant |

| Photostability (Solid, ICH Q1B) | 10 days | Room Temp. | < 1% | Not significant |

Note: The data presented in this table is illustrative. Actual degradation will depend on the specific experimental conditions.

Experimental Protocol: Forced Degradation Study by HPLC-UV

Objective: To assess the stability of this compound under various stress conditions.

Methodology: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is used to separate the parent compound from its degradation products.

Instrumentation:

-

HPLC system with a UV detector.

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in water or a suitable buffer.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl and incubate at 60°C.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH and incubate at 60°C.

-

Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Store the solid compound in an oven at 80°C.

-

Photostability: Expose the solid compound to light according to ICH Q1B guidelines.

-

-

Sample Analysis: At specified time points, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration. Analyze by HPLC-UV, monitoring at approximately 257 nm.

-

Data Analysis: Calculate the percentage of degradation by comparing the peak area of this compound in the stressed sample to that in an unstressed control sample.

Biological Stability of this compound

The stability of this compound in biological matrices such as plasma is crucial for its use in pharmacokinetic and metabolomic studies.

Data Presentation: Stability in Human Plasma

| Storage Condition | Duration | Recovery (%) |

| Room Temperature | 4 hours | > 95% |

| 4°C | 24 hours | > 95% |

| -20°C | 1 month | > 95% |

| -80°C | 6 months | > 95% |

| 3 Freeze-Thaw Cycles | - | > 95% |

Note: The data presented in this table is illustrative and represents expected stability based on the known properties of ergothioneine.

Experimental Protocol: Assessment of Stability in Human Plasma

Objective: To evaluate the stability of this compound in human plasma under different storage conditions.

Methodology: LC-MS/MS is used to quantify the concentration of this compound in plasma samples over time.

Instrumentation:

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer).

-

Reversed-phase C18 column.

Procedure:

-

Sample Preparation: Spike a known concentration of this compound into blank human plasma. Aliquot the spiked plasma into separate tubes for each time point and storage condition.

-

Storage Conditions:

-

Short-term stability: Store at room temperature and 4°C.

-

Long-term stability: Store at -20°C and -80°C.

-

Freeze-thaw stability: Subject samples to three cycles of freezing at -80°C and thawing at room temperature.

-

-

Sample Analysis: At each time point, precipitate the plasma proteins (e.g., with acetonitrile), centrifuge, and analyze the supernatant by LC-MS/MS. A sensitive method for quantifying ergothioneine in human plasma using LC-MS/MS has been developed, with mass transitions of m/z 230 > 127 for ergothioneine and m/z 239 > 127 for this compound.[7]

-

Data Analysis: Calculate the recovery of this compound at each time point by comparing the measured concentration to the initial concentration.

Signaling Pathways and Biological Activity

Ergothioneine is known to play a role in cellular defense against oxidative stress, in part through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.

Ergothioneine and the Nrf2 Signaling Pathway

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes. Ergothioneine has been shown to induce the activation of this pathway.

Experimental Protocol: Western Blot for Nrf2 Activation

Objective: To assess the effect of ergothioneine on the nuclear translocation of Nrf2.

Methodology: Western blotting is used to measure the levels of Nrf2 in the cytoplasmic and nuclear fractions of cells treated with ergothioneine.

Procedure:

-

Cell Culture and Treatment: Culture cells (e.g., HaCaT keratinocytes) and treat with various concentrations of ergothioneine for a specified time. A positive control, such as sulforaphane, can be used.

-

Cell Fractionation: Separate the cytoplasmic and nuclear fractions of the cells using a commercial kit or a standard protocol.

-

Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with a primary antibody against Nrf2.

-

Incubate with a secondary antibody conjugated to horseradish peroxidase.

-

Detect the protein bands using a chemiluminescent substrate.

-

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH for cytoplasmic fraction, Lamin B1 for nuclear fraction). An increase in the nuclear-to-cytoplasmic ratio of Nrf2 indicates activation.

Cytoprotective Effect of Ergothioneine

The antioxidant properties of ergothioneine contribute to its cytoprotective effects against oxidative stress. This can be assessed using cell viability assays.

Experimental Protocol: MTT Assay for Cytoprotection

Objective: To evaluate the protective effect of ergothioneine against oxidative stress-induced cell death.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of ergothioneine for a specified pre-incubation period.

-

Induction of Oxidative Stress: Add an oxidizing agent, such as hydrogen peroxide (H₂O₂), to the wells (except for the untreated control) and incubate for a time sufficient to induce cell death.

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control. An increase in cell viability in the ergothioneine-treated groups compared to the group treated with the oxidizing agent alone indicates a cytoprotective effect.[8][9][10][11]

-

Conclusion

This compound is a high-purity, stable, deuterated analog of L-ergothioneine, making it an indispensable tool for the accurate quantification of its natural counterpart in biological systems. Its inherent stability under a range of chemical and biological conditions ensures its reliability as an internal standard. Furthermore, understanding the biological activity of ergothioneine, particularly its role in activating the Nrf2 signaling pathway, provides valuable insights into its cytoprotective mechanisms. The experimental protocols detailed in this guide offer a framework for researchers to assess the quality and performance of this compound and to further explore the biological functions of ergothioneine.

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. L-(+)-Ergothioneine-d9 | TRC-E600003-10MG | LGC Standards [lgcstandards.com]

- 5. A Study on the Antioxidant Properties and Stability of Ergothioneine from Culinary-Medicinal Mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantification of L-ergothioneine in human plasma and erythrocytes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Mechanism of Action of Ergothioneine-d9 in Mass Spectrometry

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Stable Isotope-Labeled Internal Standards

In quantitative mass spectrometry, particularly in complex biological matrices, achieving accuracy and precision is paramount. Analytical variability can arise from numerous stages, including sample extraction, cleanup, chromatographic separation, and ionization. To correct for these potential sources of error, a robust internal standard (IS) is essential.

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte of interest. These compounds are chemically identical to the analyte, ensuring they co-elute during chromatography and exhibit the same behavior during sample preparation and ionization. However, their increased mass, due to the incorporation of heavy isotopes like deuterium (²H or D), allows them to be distinguished from the native analyte by the mass spectrometer.

L-Ergothioneine (EGT) is a naturally occurring amino acid derivative recognized for its potent antioxidant properties. Its quantification in biological samples is crucial for pharmacokinetic studies, clinical diagnostics, and understanding its role in health and disease. Ergothioneine-d9 (EGT-d9) is the deuterated analog of L-ergothioneine and serves as the gold-standard internal standard for its quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide details the mechanism by which EGT-d9 enables precise and accurate measurement of ergothioneine.

Core Mechanism of Action in Mass Spectrometry

The fundamental "mechanism of action" of this compound in a mass spectrometry workflow is to act as a perfect surrogate for the endogenous analyte, L-Ergothioneine. This mechanism can be broken down into several key principles:

-

Correction for Sample Loss: During multi-step sample preparation (e.g., protein precipitation, extraction), physical loss of the analyte can occur. Since EGT-d9 is added at a known concentration at the beginning of the process and is chemically identical to EGT, it is lost at the same rate. The final measurement is based on the ratio of the analyte to the internal standard, effectively nullifying the impact of sample loss.

-

Compensation for Matrix Effects: Biological samples contain a multitude of endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source. This phenomenon, known as matrix effect, can either suppress or enhance the analyte signal, leading to inaccurate quantification. Because EGT-d9 has the same physicochemical properties and retention time as EGT, it experiences the same degree of ion suppression or enhancement. By using the analyte-to-IS ratio, these effects are normalized.[1]

-

Improved Precision and Accuracy: By accounting for variations in sample handling, instrument performance, and matrix effects, the use of EGT-d9 significantly improves the reproducibility and accuracy of the quantification of L-ergothioneine.[2][3]

The logical workflow for employing this compound as an internal standard is visualized below.

Mass Spectrometric Detection and Fragmentation

The quantification of ergothioneine using its deuterated internal standard is typically performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional sensitivity and selectivity.

-

Ionization: Both EGT and EGT-d9 are ionized using positive electrospray ionization (ESI+), where they acquire a proton to form the protonated precursor ions, [M+H]⁺.

-

Mass Selection (Q1): The first quadrupole (Q1) is set to selectively filter for the mass-to-charge ratio (m/z) of the precursor ions. For EGT, this is m/z 230, and for EGT-d9, it is m/z 239.

-

Fragmentation (Q2): The selected precursor ions are accelerated into the second quadrupole (Q2), which acts as a collision cell. Here, they collide with an inert gas (e.g., argon), causing them to fragment in a predictable manner.

-

Fragment Selection (Q3): The third quadrupole (Q3) is set to select a specific, stable, and abundant product ion resulting from the fragmentation. A key aspect of the method is that both EGT and EGT-d9 often produce a common major product ion, as the deuterium labels are typically on a part of the molecule that is retained in the precursor but lost during fragmentation to the selected product. However, the most commonly cited transition for EGT-d9 (239 -> 127) indicates the deuterium atoms are on the trimethylated amine, which is part of the resulting fragment ion. The nine-dalton mass difference is therefore maintained in the precursor but not in this specific common fragment.

The specific mass transitions monitored are critical for the method's specificity.[2][4]

Experimental Protocols and Performance Data

The following tables summarize typical experimental conditions and performance metrics for the quantification of L-Ergothioneine using this compound as an internal standard, based on published and validated methods.[2][4][5]

Table 1: Sample Preparation Protocol

| Step | Procedure | Details |

| 1. Aliquoting | Take a precise volume of the biological sample. | e.g., 50 µL of plasma or erythrocyte lysate. |

| 2. Spiking | Add a known amount of this compound solution. | Serves as the internal standard for quantification. |

| 3. Precipitation | Add a protein precipitation agent. | Typically 3-4 volumes of cold acetonitrile. |

| 4. Vortexing | Mix thoroughly to ensure complete precipitation. | ~1 minute. |

| 5. Centrifugation | Pellet the precipitated proteins. | e.g., 14,000 x g for 10-20 minutes at 4°C. |

| 6. Collection | Transfer the clear supernatant to a new vial. | The supernatant contains the analyte and IS. |

| 7. Analysis | Inject the supernatant into the LC-MS/MS system. |

Table 2: LC-MS/MS Methodological Parameters

| Parameter | Typical Conditions | Reference |

| LC Column | Reversed-Phase C18 (e.g., Alltime C18, 150 mm x 2.1 mm, 5 µm) | [2] |

| Mobile Phase A | Water with 0.1% Formic Acid | [5] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | [5] |

| Flow Rate | 0.4 - 0.45 mL/min | [2] |

| Elution | Gradient Elution | [2] |

| Injection Volume | 10 µL | [4] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [2] |

| MS Mode | Multiple Reaction Monitoring (MRM) | [2][5] |

| EGT Transition | m/z 230 → 127 | [2][4] |

| EGT-d9 Transition | m/z 239 → 127 | [2][4] |

Table 3: Quantitative Performance Data

| Parameter | Typical Performance | Reference |

| Linearity Range | 10 - 10,000 ng/mL | [2][4] |

| Correlation (r²) | ≥ 0.999 | [2][4] |

| Intra-day Precision (%RSD) | 0.9% - 3.9% | [2][4] |

| Inter-day Precision (%RSD) | 1.3% - 5.7% | [2][4] |

| Accuracy (%) | 94.5% - 101.0% | [2][4] |

| Limit of Detection (LOD) | 25 - 50 µg/kg (in cosmetics matrix) | [6] |

| Limit of Quantification (LOQ) | 50 - 100 µg/kg (in cosmetics matrix) | [6] |

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of L-ergothioneine in complex matrices. Its mechanism of action as a stable isotope-labeled internal standard is rooted in its chemical similarity and mass difference to the native analyte. By compensating for variability in sample preparation and instrumental analysis, EGT-d9 ensures high-quality, reliable data essential for advancing research in pharmacology, clinical science, and drug development. The detailed protocols and robust performance metrics associated with its use underscore its status as the gold standard for ergothioneine quantification via mass spectrometry.

References

- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 2. Quantification of L-ergothioneine in human plasma and erythrocytes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of ergothioneine, selenoneine, and their methylated metabolites in human blood using ID-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Validation of the Metabolite Ergothioneine as a Forensic Marker in Bloodstains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of L-Ergothioneine in Cosmetics Based on Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Fundamental Research Applications of Ergothioneine-d9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergothioneine (EGT) is a naturally occurring amino acid and potent antioxidant, increasingly recognized for its cytoprotective roles and potential therapeutic benefits in a range of oxidative stress-related diseases.[1][2] To accurately study its pharmacokinetics, metabolism, and cellular mechanisms, a stable isotope-labeled internal standard is indispensable. Ergothioneine-d9 (EGT-d9), a deuterated analog of L-ergothioneine, serves this critical function, enabling precise quantification in complex biological matrices and facilitating detailed metabolic investigations. This technical guide provides an in-depth overview of the core research applications of this compound, with a focus on quantitative analysis, experimental protocols, and the elucidation of relevant signaling pathways.

Core Application: Isotope Dilution Mass Spectrometry

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of natural ergothioneine in biological samples.[3] The near-identical chemical and physical properties of EGT-d9 to the endogenous analyte, with the exception of its increased mass, allow it to co-elute and ionize similarly, effectively correcting for variations in sample preparation, injection volume, and matrix effects during analysis.

Quantitative Analysis Data

The following tables summarize key parameters from validated LC-MS/MS methods utilizing this compound for the quantification of ergothioneine.

Table 1: LC-MS/MS Method Parameters for Ergothioneine Quantification

| Parameter | Details | Reference |

| Internal Standard | L-Ergothioneine-d9 | [3] |

| Chromatography | Alltime C18 (150 mm × 2.1 mm, 5 µm) | [3] |

| Mobile Phase | Gradient elution | [3] |

| Flow Rate | 0.45 ml/min | [3] |

| Run Time | 6 min | [3] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [3] |

| Detection Mode | Multiple Reaction Monitoring (MRM) | [3] |

| Mass Transition (EGT) | m/z 230 > 127 | [3] |

| Mass Transition (EGT-d9) | m/z 239 > 127 | [3] |

Table 2: LC-MS/MS Method Validation Data

| Parameter | Result | Reference |

| Linearity Range | 10 to 10,000 ng/ml | [3] |

| Coefficient of Determination (r²) | ≥ 0.9998 | [3] |

| Intra-day Precision | 0.9-3.9% | [3] |

| Inter-day Precision | 1.3-5.7% | [3] |

| Accuracy | 94.5% to 101.0% | [3] |

Table 3: Ergothioneine Concentrations in Human Samples (determined using EGT-d9)

| Sample Type | Mean Concentration (± SD) | Reference |

| Plasma | 107.4 ± 20.5 ng/ml | [3] |

| Erythrocytes | 1285.0 ± 1363.0 ng/ml | [3] |

Experimental Protocols

Protocol 1: Quantification of Ergothioneine in Human Plasma and Erythrocytes using LC-MS/MS

This protocol is adapted from the method described by Wang et al.[3]

1. Sample Preparation:

-

Plasma:

-

To 100 µL of plasma, add 20 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

-

Add 400 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

Erythrocytes:

-

Wash erythrocytes three times with phosphate-buffered saline (PBS).

-

Lyse the cells with an equal volume of deionized water.

-

Follow the same protein precipitation, evaporation, and reconstitution steps as for plasma.

-

2. LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Perform chromatographic separation using the parameters outlined in Table 1.

-

Monitor the mass transitions for ergothioneine (m/z 230 > 127) and this compound (m/z 239 > 127).

3. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of ergothioneine to this compound against the concentration of the calibration standards.

-

Determine the concentration of ergothioneine in the samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

This is a general protocol that can be adapted for ergothioneine.

1. Reagent Preparation:

-

Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of ergothioneine in methanol or a suitable solvent.

-

Use a known antioxidant like ascorbic acid or Trolox as a positive control.

2. Assay Procedure:

-

In a 96-well microplate, add a defined volume of each ergothioneine dilution to separate wells.

-

Add an equal volume of the DPPH working solution to all wells.

-

Include a control well with only the solvent and DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.[4]

-

Measure the absorbance of each well at 517 nm using a microplate reader.[4]

3. Calculation:

-

Calculate the percentage of DPPH radical scavenging activity using the formula:

-

Determine the IC50 value (the concentration of ergothioneine required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the concentration of ergothioneine.

Protocol 3: Nrf2 Activation Analysis by Western Blot

This protocol outlines the steps to assess the activation of the Nrf2 signaling pathway by ergothioneine.

1. Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., human keratinocytes HaCaT or human dermal fibroblasts HSF) to 70-80% confluency.[5]

-

Treat the cells with various concentrations of ergothioneine for a specified time (e.g., 1 hour).[5]

-

For studies involving oxidative stress, expose the cells to a stressor like UVA radiation after ergothioneine pre-treatment.[5]

2. Protein Extraction:

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

3. Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Nrf2, Keap1, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[5][6]

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Densitometry Analysis:

-

Quantify the band intensities using image analysis software and normalize to the loading control.

Signaling Pathways and Experimental Workflows

Ergothioneine and the Nrf2 Antioxidant Pathway

Ergothioneine has been shown to exert its cytoprotective effects in part through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[5][7] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for ubiquitination and proteasomal degradation. Upon exposure to oxidative stress or activators like ergothioneine, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription. This includes enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[5] The activation of Nrf2 by ergothioneine can be mediated by upstream signaling kinases such as PI3K/AKT and PKC.[6]

Caption: Ergothioneine-mediated activation of the Nrf2 signaling pathway.

Experimental Workflow: LC-MS/MS Quantification of Ergothioneine

The following diagram illustrates a typical workflow for the quantification of ergothioneine in biological samples using this compound.

Caption: Workflow for ergothioneine quantification using this compound.